1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-2-ylurea
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Overview
Description
The compound identified as “PMID24900311C1a” is a synthetic organic molecule known for its role as a surrogate agonist for the G-protein-coupled receptor 139 (GPR139) . This compound has been studied for its potential therapeutic applications and its ability to interact with specific molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PMID24900311C1a” involves the reaction of 3,5-dimethoxybenzoyl chloride with 2-naphthylamine to form an intermediate, which is then reacted with isocyanate to yield the final product, 1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-2-ylurea . The reaction conditions typically involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of “PMID24900311C1a” would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
“PMID24900311C1a” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
“PMID24900311C1a” has several scientific research applications:
Chemistry: Used as a model compound to study G-protein-coupled receptor interactions.
Biology: Investigated for its role in modulating biological pathways involving GPR139.
Medicine: Potential therapeutic agent for diseases related to GPR139 dysfunction.
Industry: Utilized in drug discovery and development processes to identify new therapeutic targets
Mechanism of Action
The compound exerts its effects by acting as an agonist for GPR139, a G-protein-coupled receptor. Upon binding to GPR139, “PMID24900311C1a” activates the receptor, leading to downstream signaling pathways that modulate various physiological processes. The specific molecular targets and pathways involved include the activation of G-proteins and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
“PMID24900311C1a” is unique due to its specific interaction with GPR139 and its potential therapeutic applications. Compared to other similar compounds, it has distinct structural features that contribute to its unique binding affinity and efficacy.
Properties
Molecular Formula |
C20H19N3O4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-2-ylurea |
InChI |
InChI=1S/C20H19N3O4/c1-26-17-10-15(11-18(12-17)27-2)19(24)22-23-20(25)21-16-8-7-13-5-3-4-6-14(13)9-16/h3-12H,1-2H3,(H,22,24)(H2,21,23,25) |
InChI Key |
IFQNPGNCFXITTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC3=CC=CC=C3C=C2)OC |
Origin of Product |
United States |
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